2-Bromo-1,3-dinitrobenzene

Overview

Description

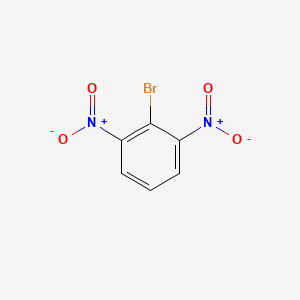

2-Bromo-1,3-dinitrobenzene (CAS 4185-79-9) is a halogenated aromatic compound with the molecular formula C₆H₃BrN₂O₄. It features a benzene ring substituted with one bromine atom and two nitro groups at the 1, 2, and 3 positions. Nitro groups are strong electron-withdrawing substituents, rendering the aromatic ring highly deactivated. This compound is typically synthesized via electrophilic substitution reactions in strongly acidic media, as bromination of nitro-substituted aromatics requires aggressive conditions due to the deactivating nature of nitro groups .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and alkoxides.

Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium alkoxides in the presence of oxygen.

Reduction: Hydrogen gas with a metal catalyst.

Electrophilic Substitution: Bromine with iron(III) bromide as a catalyst.

Major Products:

Nucleophilic Substitution: Substituted aromatic compounds with various functional groups.

Reduction: Amines and related derivatives.

Electrophilic Substitution: Brominated aromatic compounds .

Scientific Research Applications

Synthetic Chemistry

Bromination and Nitration:

2-Bromo-1,3-dinitrobenzene serves as a precursor in the synthesis of various complex organic compounds through electrophilic aromatic substitution reactions. The compound's reactivity allows for further functionalization, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals .

Case Study:

A study demonstrated that by employing concentrated sulfuric acid with nitric acid, this compound can be transformed into other brominated derivatives with yields exceeding 90% . This method illustrates the compound's utility in developing new synthetic pathways.

Pharmacological Research

Biological Activity:

Research indicates that derivatives of this compound exhibit significant biological activity against various targets. For example, compounds derived from this structure have shown potential as melatonin receptor agonists .

Case Study:

In a pharmacological study, modifications of this compound were tested for their agonistic effects on melatonin receptors MT1 and MT2. The results indicated moderate activity levels, suggesting potential therapeutic applications in sleep disorders .

Environmental Studies

Toxicological Assessment:

The environmental impact of nitroaromatic compounds like this compound is critical due to their persistence and toxicity. Studies have assessed the compound's effects on aquatic life and soil microorganisms, revealing significant ecological risks associated with its release into the environment .

Data Table: Toxicity Levels in Aquatic Organisms

| Organism | Toxicity Threshold (ppb) | Observed Effects |

|---|---|---|

| Algae | 170 - 700 | Growth inhibition |

| Tomato plants | Varies | Reduced photosynthesis |

| Corn plants | Varies | Stunted growth |

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles The nitro groups enhance the electron-deficient nature of the benzene ring, making it susceptible to nucleophilic attackThese reactions are crucial for its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Structural Isomers

Compounds with identical molecular formulas but differing substituent positions exhibit distinct physicochemical and reactivity profiles.

Key Differences :

- Reactivity : 1-Bromo-2,4-dinitrobenzene (para-substituted nitro groups) may exhibit slightly higher solubility in polar solvents compared to the meta-substituted this compound due to symmetry effects.

- Synthesis : Bromination of 1,3-dinitrobenzene in concentrated H₂SO₄ yields 5-Bromo-1,3-dinitrobenzene, highlighting positional selectivity under specific conditions .

Halogen vs. Nitro Substitution

Replacing one nitro group with another halogen alters electronic properties and applications.

Key Differences :

- Electron Withdrawal: Nitro groups (-NO₂) are stronger deactivators than halogens (-Cl, -Br), making this compound less reactive toward electrophilic substitution than dichloro or chloro-nitro analogs.

- Solubility : Halogen-only derivatives (e.g., 2-Bromo-1,3-dichlorobenzene) exhibit higher solubility in organic solvents compared to nitro-dominated compounds .

Substituent Effects on Reactivity and Pharmacological Activity

The nature of substituents significantly impacts physical properties and bioactivity.

Key Insights :

- Solubility Cutoff : Substituted benzenes with solubility between 0.10–0.46 mmol/L exhibit abrupt changes in receptor activity. Nitro groups in this compound likely reduce solubility below this threshold, limiting pharmacological utility .

- Steric Effects : Bulky substituents (e.g., isopropyl in 2-Bromo-1,3-diisopropylbenzene, CAS 57190-17-7) hinder reactivity but enhance thermal stability .

Biological Activity

2-Bromo-1,3-dinitrobenzene (C6H3BrN2O4), a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H3BrN2O4

- Molecular Weight : 247.01 g/mol

- CAS Number : 18242-39-2

- Solubility : Partly miscible in water

1. Cytotoxicity and Antimicrobial Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its potential to induce apoptosis in human breast cancer cells by activating caspase pathways, highlighting its role as a possible chemotherapeutic agent .

Additionally, this compound has shown antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. The effectiveness varies with concentration and exposure time .

2. Enzyme Inhibition

This compound is known to inhibit specific enzymes, particularly those involved in the metabolism of xenobiotics. It acts as an inhibitor of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and detoxification processes in the liver . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Case Study 1: Anticancer Activity

In a controlled experiment, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 80 |

The data suggest that higher concentrations significantly enhance apoptosis rates, indicating a dose-dependent response .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

These findings confirm that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : By inhibiting CYP enzymes, it alters metabolic pathways crucial for drug metabolism.

- Membrane Disruption : Its amphipathic nature allows it to integrate into lipid membranes, compromising their integrity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-1,3-dinitrobenzene, and how do reaction conditions influence nitro group positioning?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. Bromination of benzene derivatives followed by nitration introduces nitro groups at positions 1 and 3. The electron-withdrawing nature of bromine directs nitration to meta positions. Controlled nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C ensures regioselectivity, avoiding over-nitration or isomer formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) confirms product identity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons adjacent to nitro groups appear deshielded (δ 8.5–9.0 ppm) with splitting patterns reflecting meta-substitution.

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (1520 cm⁻¹ and 1340 cm⁻¹) confirm nitro groups.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 261 (C₆H₃BrN₂O₄) with isotopic signatures for bromine (1:1 ratio for [M]⁺ and [M+2]⁺) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Storage : Keep in airtight containers at 2–8°C, away from reducing agents or heat sources.

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for exposure management .

Advanced Research Questions

Q. How do the electron-withdrawing effects of nitro groups influence the reactivity of the bromine substituent in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Nitro groups activate the aromatic ring for NAS by withdrawing electron density, polarizing the C–Br bond. In this compound, the bromine at position 2 becomes highly susceptible to substitution. Reaction with amines or alkoxides proceeds via a Meisenheimer complex intermediate. Computational studies (DFT) reveal lower activation energies for para-substitution relative to nitro groups, aligning with experimental yields .

Q. What strategies mitigate competing side reactions (e.g., denitration or ring reduction) during functionalization under catalytic conditions?

- Methodological Answer :

- Catalyst Selection : Palladium with electron-rich ligands (e.g., PPh₃) minimizes reduction pathways.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring substitution over reduction.

- Temperature Control : Reactions at 60–80°C prevent thermal decomposition.

- Additives : Use of Cs₂CO₃ as a base enhances nucleophilicity without degrading nitro groups .

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. For Suzuki-Miyaura coupling, the LUMO of the brominated aromatic ring aligns with the HOMO of boronic acids, favoring coupling at the bromine position. Transition state modeling further validates steric and electronic effects, guiding ligand design for Pd catalysts .

Properties

IUPAC Name |

2-bromo-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKSHNVIXFVYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549908 | |

| Record name | 2-Bromo-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-79-9 | |

| Record name | 2-Bromo-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.